4-Phenylazophenyl isothiocyanate
Overview
Description
4-Phenylazophenyl isothiocyanate is a chemical compound with the molecular formula C₁₃H₉N₃S and a molecular weight of 239.30 g/mol . It is known for its ability to label and detect proteins and peptides due to its high reactivity towards amino groups . This compound is particularly useful in the study of protein-protein interactions and is effective in labeling peptides for mass spectrometry analysis .
Mechanism of Action
Target of Action
4-Phenylazophenyl isothiocyanate has been instrumental in the study of protein and peptide structures and functions . It has been used in the exploration of material properties, such as polymers and nanomaterials . Isothiocyanates, the class of compounds to which this compound belongs, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
It is believed that the isothiocyanate group present in this compound is primarily responsible for its high reactivity . Isothiocyanates have been shown to inhibit the activation of Akt, a protein kinase involved in cell survival signaling .
Biochemical Pathways
Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the silica surface modified with this compound showed a contact angle of 72.1° . This suggests that the compound’s action can be influenced by the physical and chemical properties of the environment in which it is applied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 4-Phenylazophenyl isothiocyanate, can be categorized into three types based on the starting materials and functional groups :
Type A: Derived from primary amines.
Type B: Derived from other nitrogen functional groups.
Type C: Derived from non-nitrogen groups.
Recent advancements have shown a prevalence of Type A reactions derived from primary amines . One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as the solvent .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve the use of primary amines and thiophosgene or carbon disulfide as starting materials . These methods are designed to be efficient, safe, and cost-effective, with a focus on minimizing toxicity and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Phenylazophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with amino groups to form thiourea derivatives.
Reduction Reactions: Can be reduced to thioformamides using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide . The reactions are typically carried out under mild conditions with solvents like dimethylbenzene .
Major Products
The major products formed from these reactions include thiourea derivatives and thioformamides .
Scientific Research Applications
4-Phenylazophenyl isothiocyanate has a wide range of scientific research applications, including :
Chemistry: Used as a reagent for bioconjugation and bioorthogonal chemistry.
Biology: Effective in labeling proteins and peptides for mass spectrometry analysis.
Medicine: Useful in the study of protein-protein interactions and the identification of peptide sequences in complex biological samples.
Industry: Employed in the development of agrochemicals and other bioactive compounds.
Comparison with Similar Compounds
4-Phenylazophenyl isothiocyanate can be compared with other isothiocyanates such as :
Phenyl isothiocyanate: Useful for sequencing amino acids in peptides.
Allyl isothiocyanate: Known for its antimicrobial properties.
Benzyl isothiocyanate: Exhibits anticancer properties.
Phenyl ethyl isothiocyanate: Has antioxidative and anti-inflammatory activities.
The uniqueness of this compound lies in its high stability and solubility in organic solvents, making it a versatile reagent for various applications .
Properties
IUPAC Name |
(4-isothiocyanatophenyl)-phenyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXNMMXJFVCQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877379 | |
Record name | 4-ISOTHIOCYANOAZOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7612-96-6 | |
Record name | 1-(4-Isothiocyanatophenyl)-2-phenyldiazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7612-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazophenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ISOTHIOCYANOAZOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7612-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-phenylazophenyl isothiocyanate contribute to determining the amino acid sequence of proteins?
A1: p-Phenylazophenyl isothiocyanate is a reagent used in Edman degradation, a technique for sequencing amino acids in a peptide chain. [, ] It reacts with the N-terminal amino acid of a peptide or protein, forming a phenylthiocarbamoyl derivative. Subsequent treatment with acid cleaves the labeled amino acid without disrupting the rest of the peptide chain. This process, repeated sequentially, allows for the identification of each amino acid from the N-terminus. [, ]
Q2: The research mentions using both phenyl isothiocyanate and p-phenylazophenyl isothiocyanate for sequencing buffalo αS1-casein. What is the advantage of using p-phenylazophenyl isothiocyanate in this context?
A2: While both compounds are used in Edman degradation, p-phenylazophenyl isothiocyanate offers enhanced sensitivity due to its chromophore, the p-phenylazophenyl group. This chromophore allows for easier detection of the released amino acid derivatives using spectroscopic methods like UV-Vis spectrophotometry. [] This increased sensitivity is particularly helpful when working with limited sample quantities, as in the case of characterizing proteins from less common sources like buffalo milk. [] "First Fifteen Amino Acid Residues in Buffalo αS1-Casein from the N-Terminal End" (https://www.semanticscholar.org/paper/daae671e56ff865b11f463cf80e3c30b183f6409) [] "First fifteen amino acid residues in buffalo alpha S 1-casein from the N-terminal end." (https://www.semanticscholar.org/paper/c56787db1b784a5ceba57d3b46854860b3e534cf)
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